molecular formula C5H2BrF3N2O B173100 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol CAS No. 126538-81-6

5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol

Cat. No. B173100
M. Wt: 242.98 g/mol
InChI Key: GUMRBYBFTLXIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol is a chemical compound with the molecular formula C5H2BrF3N2O. It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol is characterized by the presence of a pyrimidine ring, a bromine atom, a trifluoromethyl group, and a hydroxyl group . The InChI code for this compound is 1S/C5H2BrF3N2O/c6-2-3(5(7,8)9)10-1-11-4(2)12/h1H,(H,10,11,12) .

Scientific Research Applications

Application 1: Agrochemical and Pharmaceutical Industries

  • Summary of the Application : Trifluoromethylpyridines, which include 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
  • Methods of Application or Experimental Procedures : The trifluoromethyl group is treated as a purely electron-withdrawing group during compound development .
  • Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Application 2: Antifungal Activity

  • Summary of the Application : Pyrimidine derivatives containing an amide moiety, including 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol, have been synthesized and tested for their antifungal activities .
  • Methods of Application or Experimental Procedures : In this study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized .
  • Results or Outcomes : Compounds 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) exhibited higher antifungal activity against Phomopsis sp., with an inhibition rate of 100% .

properties

IUPAC Name

5-bromo-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2O/c6-2-3(5(7,8)9)10-1-11-4(2)12/h1H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMRBYBFTLXIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol

CAS RN

126538-81-6
Record name 5-bromo-6-(trifluoromethyl)pyrimidin-4-ol
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